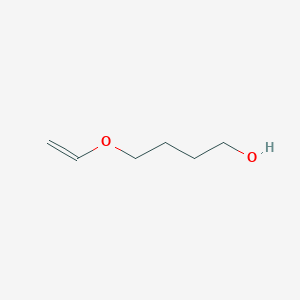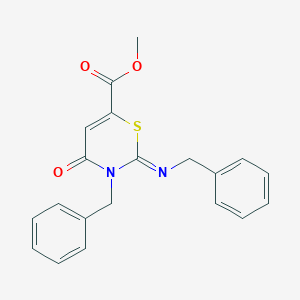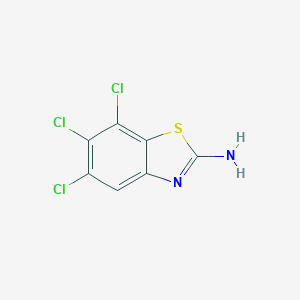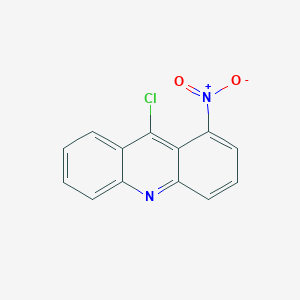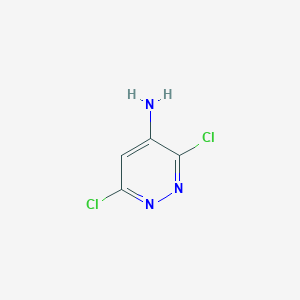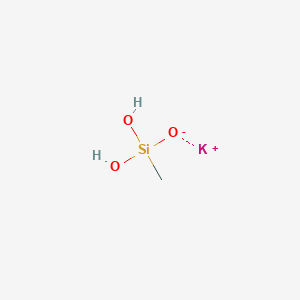
Potassium methylsilanetriolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium methylsilanetriolate, also known as KMS, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is made up of potassium ions and methylsilanetriolate, which is a silicon-based organic compound. KMS is a versatile chemical that has shown promise in fields such as agriculture, medicine, and nanotechnology. In
作用机制
The mechanism of action of Potassium methylsilanetriolate is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and enzymes. Potassium methylsilanetriolate has been shown to modulate the activity of various enzymes involved in cellular processes such as metabolism and signaling. Additionally, Potassium methylsilanetriolate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Potassium methylsilanetriolate has been shown to have various biochemical and physiological effects. In plants, Potassium methylsilanetriolate has been shown to enhance nutrient uptake, increase chlorophyll content, and improve photosynthesis. In animals, Potassium methylsilanetriolate has been shown to have anti-inflammatory and anti-cancer effects, as well as potential benefits for cardiovascular health. Additionally, Potassium methylsilanetriolate has been shown to have antioxidant properties, which may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using Potassium methylsilanetriolate in lab experiments is its versatility. Potassium methylsilanetriolate has potential applications in various fields, making it a useful compound for researchers with diverse interests. Additionally, Potassium methylsilanetriolate is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using Potassium methylsilanetriolate is its potential toxicity. While Potassium methylsilanetriolate has been shown to be safe for use in plants and animals at low concentrations, further research is needed to determine its safety for human use.
未来方向
There are several future directions for research on Potassium methylsilanetriolate. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to determine the mechanism of action of Potassium methylsilanetriolate in these contexts and to evaluate its safety and efficacy. Additionally, Potassium methylsilanetriolate has potential applications in nanotechnology, specifically in the synthesis of silicon-based nanoparticles. Further research is needed to explore the potential of Potassium methylsilanetriolate in this field. Finally, research is needed to determine the safety and efficacy of Potassium methylsilanetriolate for human use, particularly in the context of its potential as a therapeutic agent.
Conclusion
In conclusion, potassium methylsilanetriolate is a versatile chemical compound that has shown promise in various fields, including agriculture, medicine, and nanotechnology. The synthesis of Potassium methylsilanetriolate is relatively simple, and it has potential applications in diverse areas of research. While the mechanism of action of Potassium methylsilanetriolate is not fully understood, it has been shown to have various biochemical and physiological effects. Further research is needed to explore the potential of Potassium methylsilanetriolate in various fields and to determine its safety and efficacy for human use.
合成方法
The synthesis of Potassium methylsilanetriolate involves the reaction of potassium hydroxide with methylsilanetriol. This reaction results in the formation of potassium methylsilanetriolate and water. The chemical equation for this reaction is shown below:
KOH + H3SiO3 → KSiCH3O3 + H2O
科学研究应用
Potassium methylsilanetriolate has been studied for its potential applications in various fields, including agriculture, medicine, and nanotechnology. In agriculture, Potassium methylsilanetriolate has been shown to improve plant growth and yield by enhancing nutrient uptake and reducing stress caused by environmental factors such as drought and salinity. In medicine, Potassium methylsilanetriolate has been studied for its potential as an anti-inflammatory and anti-cancer agent. Potassium methylsilanetriolate has also been investigated for its use in nanotechnology, specifically in the synthesis of silicon-based nanoparticles.
属性
CAS 编号 |
18089-65-1 |
|---|---|
分子式 |
CH5KO3Si |
分子量 |
132.23 g/mol |
IUPAC 名称 |
potassium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
InChI 键 |
MQGFFOISLVUDQU-UHFFFAOYSA-N |
手性 SMILES |
C[Si](O)(O)[O-].[K+] |
SMILES |
C[Si](O)(O)[O-].[K+] |
规范 SMILES |
C[Si](O)(O)[O-].[K+] |
其他 CAS 编号 |
31795-24-1 18089-65-1 |
物理描述 |
Liquid |
Pictograms |
Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



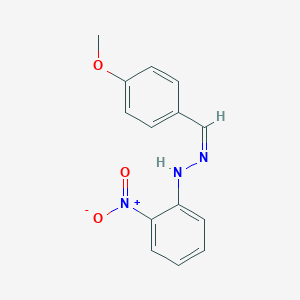
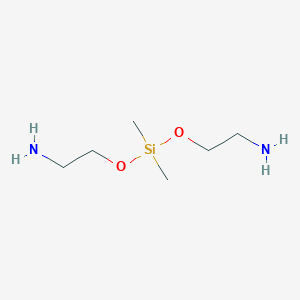
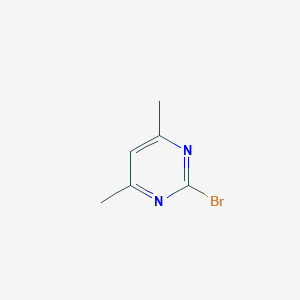
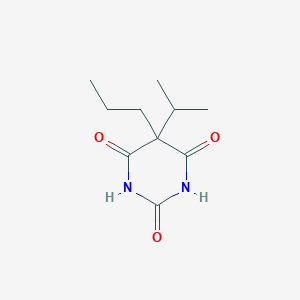
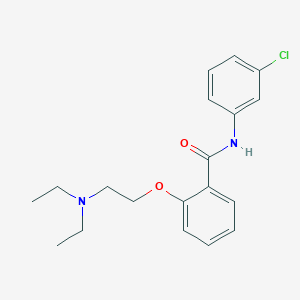
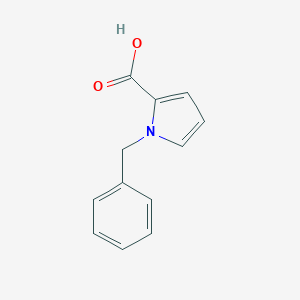
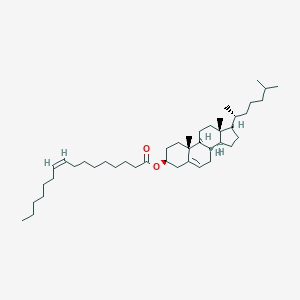
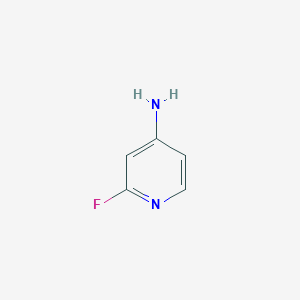
![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
